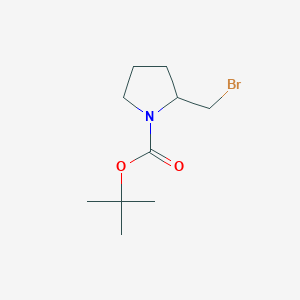

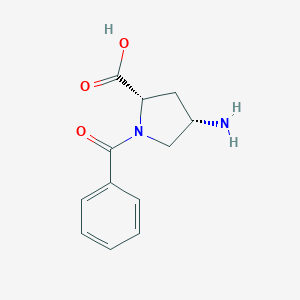

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, or (2S,4S)-4-ABA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in synthesis and as a reagent in many laboratory experiments.

Aplicaciones Científicas De Investigación

((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA has a wide range of applications in scientific research. It can be used as a reagent in peptide synthesis and as a starting material for the synthesis of other compounds. It can also be used to study the structure and function of proteins, and as a tool to investigate the mechanism of action of drugs. Additionally, (this compound)-4-ABA can be used in the synthesis of peptide hormones, peptide antibiotics, and other bioactive peptides.

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with enzymes such as the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, including Rhodococcus sp .

Mode of Action

It is suggested that similar compounds may catalyze the carbon-carbon bond cleavage of certain substrates via a retro-claisen reaction .

Biochemical Pathways

It is known that similar compounds can influence the metabolism of certain organisms, potentially affecting a variety of biochemical pathways .

Result of Action

It is suggested that similar compounds may have significant effects on the metabolism of certain organisms .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize and purify. Additionally, it is a versatile compound that can be used in a variety of experiments. However, (this compound)-4-ABA also has several limitations for use in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming and labor-intensive. Additionally, it is a relatively toxic compound, and should be handled with care.

Direcciones Futuras

There are several potential future directions for ((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA research. It could be used to study the structure and function of proteins in greater detail, as well as the mechanism of action of various drugs. Additionally, it could be used to develop new peptide hormones, peptide antibiotics, and other bioactive peptides. Finally, it could be used to investigate the effects of drugs on cellular processes, and to develop new drugs with improved efficacy and safety profiles.

Métodos De Síntesis

((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a primary amine in aqueous solution. This reaction produces a salt, which can be further purified by recrystallization or column chromatography. Other methods of synthesis include the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a tertiary amine in anhydrous solvent, and the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a secondary amine in anhydrous solvent.

Propiedades

IUPAC Name |

(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODXOQKGULQFP-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570983 |

Source

|

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176439-44-4 |

Source

|

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)